N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-1-2-13-12(9-11)14(5-8-18-13)19-15(20)10-3-6-17-7-4-10/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACSZMWNPTVFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with pyridine-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes characteristic reactions:
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Hydrolysis : Acidic or basic conditions cleave the amide bond. Under reflux with 6M HCl, it yields 6-chloroquinolin-4-amine and pyridine-4-carboxylic acid.
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Condensation Reactions : Reacts with hydrazines to form hydrazide derivatives. For example, treatment with hydrazine hydrate in ethanol produces N'-(6-chloroquinolin-4-yl)pyridine-4-carbohydrazide .
Table 1: Amide-Derived Products
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6h | Pyridine-4-carbohydrazide derivative | 78 | |
| Thionyl chloride | DCM, 0°C, 3h | Acid chloride intermediate | 92 |
Chlorine Substitution Reactions
The 6-chloro group participates in nucleophilic aromatic substitution (NAS):
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Amination : Reacts with amines (e.g., piperidine) in DMF at 120°C to form N-(6-piperidinoquinolin-4-yl)pyridine-4-carboxamide .
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Hydrolysis : NaOH (10%) at 80°C replaces Cl with -OH, yielding N-(6-hydroxyquinolin-4-yl)pyridine-4-carboxamide .
Table 2: NAS Reaction Outcomes
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 120°C, 12h | Piperidino derivative | Anticancer lead optimization |
| Hydroxide ion | NaOH (10%), 80°C, 8h | Hydroxyquinoline analog | Antibacterial agent |
Quinoline Ring Modifications
The quinoline core undergoes electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- or 8-positions.
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Sulfonation : Oleum (20% SO₃) at 60°C adds sulfonic acid groups, enhancing solubility .
Schiff Base Formation
Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff base derivatives, which show enhanced antibacterial activity :
Table 3: Schiff Base Derivatives and Bioactivity
| Aldehyde | Product IC₅₀ (μM) vs HCT-116 | Binding Energy (kJ/mol) |
|---|---|---|
| Benzaldehyde | 5.3 | -8.91 |
| 3,4,5-Trimethoxybenzaldehyde | 4.9 | -9.2 |
Coordination Chemistry
The pyridine and quinoline nitrogen atoms act as ligands for transition metals:
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Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, showing enhanced DNA cleavage activity .
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Fe(III) Complexes : Reacts with Fe(NO₃)₃ to generate redox-active species.
Biological Interactions
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DNA Gyrase Inhibition : Binds to bacterial DNA gyrase via hydrogen bonding (ΔG = -8.9 kcal/mol), disrupting replication .
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PI3Kα Binding : Derivatives occupy the PI3Kα active site, engaging residues like Lys802 and Val851 .
Key Research Findings
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Schiff base derivatives exhibit 3.3–8.9 μM IC₅₀ against colon cancer cells .
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Piperidino-substituted analogs show 92% yield in NAS reactions .
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Hydrolysis to hydroxy derivatives improves solubility (logP reduced from 2.8 to 1.4).
This reactivity profile positions N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide as a versatile scaffold for antimicrobial and anticancer drug development.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications:
1. Medicinal Chemistry
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase, leading to bacterial cell death.
- Antiviral Properties : N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide has shown potential as an antiviral agent, particularly against viruses such as Plasmodium falciparum, the causative agent of malaria .
- Anticancer Potential : Research indicates that this compound can inhibit cell growth in various cancer cell lines, including leukemia and non-small cell lung cancer. Its mechanism involves downregulating key signaling pathways related to tumor growth.
2. Chemistry
- Building Block for Synthesis : It serves as a crucial building block for synthesizing more complex quinoline derivatives, which are vital in developing new therapeutic agents .
- Coordination Chemistry : The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.
3. Industrial Applications
- Dyes and Catalysts : this compound is used in developing dyes and catalysts due to its unique chemical properties.
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antiplasmodial Activity : A study reported that derivatives exhibited moderate antiplasmodial activity against Plasmodium falciparum, with effective concentrations (EC50) around 120 nM. Further optimization led to improved efficacy in vivo .
- Antibacterial Efficacy : Research indicated strong antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) strains, outperforming conventional antibiotics like ciprofloxacin in biofilm inhibition rates.
- Cancer Treatment Potential : Investigations revealed that certain derivatives effectively downregulated key pathways involved in cancer progression, suggesting their potential for therapeutic use in oncology .
Mechanism of Action
The mechanism of action of N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular pathways, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Pyridine-4-Carboxamide Derivatives with Anti-Inflammatory Activity
Several analogs featuring the pyridine-4-carboxamide moiety demonstrate anti-inflammatory properties. For instance:
- N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) and N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) exhibit dual COX/LOX inhibition, with 5f showing 89.28% COX-1 and 52.80% COX-2 inhibition .
- Key Structural Differences: The thiazolidinone ring in these analogs introduces conformational rigidity, while the 4-chloro and 4-nitro substituents enhance electron-withdrawing effects, improving target binding. In contrast, the target compound’s 6-chloroquinoline group may favor interactions with hydrophobic enzyme pockets.
Pyridine-4-Carboxamide Derivatives in Kinase Inhibition
Morpholino-substituted thiopyrano[4,3-d]pyrimidine derivatives (e.g., 14f) demonstrate PI3Kα inhibition (IC₅₀ values comparable to GDC-0941) and cytotoxicity against A549, PC-3, and MCF-7 cell lines .
- Key Structural Differences: The morpholino and thiopyrano groups in 14f likely improve solubility and kinase selectivity, whereas the target compound’s quinoline moiety may prioritize DNA intercalation or topoisomerase inhibition, common to quinoline-based drugs.
Adamantane-Functionalized Pyridine-4-Carboxamides
Compounds like trans-Tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]dichloridomanganese(II) exhibit bulky adamantane groups, leading to high molecular weights (~1663.88 g/mol) and unique crystal packing via hydrogen bonding .
Table 1: Key Properties of N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide and Analogs
Mechanistic and Pharmacokinetic Insights
- Electronic Effects: Chlorine in the target compound’s quinoline may enhance electron-deficient interactions, similar to 5d’s 4-Cl-phenyl group, which improves COX/LOX binding .
- Toxicity: Cytotoxicity observed in morpholino derivatives (14f) against cancer cells suggests that the target compound’s quinoline core may similarly require careful toxicity profiling .
Biological Activity
N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Its structure can be represented as follows:
The primary mechanism involves the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its application as an antimicrobial agent. Additionally, it has been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, indicating potential antimalarial properties .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MIC) against different bacterial strains are summarized in the table below:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results indicate that the compound has a broad spectrum of activity and can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In vitro studies have demonstrated that this compound has significant antiproliferative effects on various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The IC50 values for selected compounds in this series are presented below:
| Compound | IC50 (µM) Caco-2 | IC50 (µM) HCT-116 |
|---|---|---|
| Compound A | 37.4 | 8.9 |
| Compound B | 50.9 | 3.3 |
| Compound C | 17.0 | 5.3 |
These findings suggest that modifications in the side chains significantly affect the biological activity, emphasizing the importance of structure optimization in drug development .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the chemical structure influence biological activity. For instance, substituents on the quinoline ring and carboxamide group can enhance potency against specific targets while altering pharmacokinetic properties. The introduction of electron-withdrawing or donating groups can significantly affect antibacterial efficacy and selectivity .
Case Studies and Research Findings
- Antiplasmodial Activity : A study reported that derivatives of quinoline-4-carboxamides displayed moderate antiplasmodial activity against Plasmodium falciparum with EC50 values around 120 nM, leading to further optimization for improved efficacy in vivo .
- Antibacterial Efficacy : Research indicated that N-(6-chloroquinolin-4-yl)pyridine derivatives showed strong antibacterial effects against MRSA strains, with biofilm inhibition rates significantly surpassing those of conventional antibiotics like ciprofloxacin .
- Cancer Treatment Potential : Investigations into its anticancer properties revealed that certain derivatives could effectively downregulate key signaling pathways involved in tumor growth, indicating potential for therapeutic use in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for preparing N-(6-chloroquinolin-4-yl)pyridine-4-carboxamide?
- Methodological Answer : The synthesis of pyridine-carboxamide derivatives typically involves condensation reactions. For example, analogous compounds (e.g., pyridine-4-carboxamide derivatives) are synthesized via coupling reactions between activated carboxylic acids (e.g., pyridine-4-carbonyl chloride) and amine-containing substrates (e.g., 6-chloroquinolin-4-amine) under inert conditions. Catalysts like palladium or copper are often employed to facilitate cross-coupling, with solvents such as DMF or toluene . Post-synthetic purification via column chromatography or recrystallization ensures high purity. Structural validation through , , and mass spectrometry is critical .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation or diffusion methods are analyzed using instruments like the Rigaku Mercury2 diffractometer. Data refinement with SHELX software (e.g., SHELXL for small-molecule refinement) resolves atomic positions, bond lengths, and angles. For example, Mn(II) complexes with pyridine-4-carboxamide ligands were characterized using SHELXL, revealing distorted octahedral coordination geometries and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening includes in vitro assays for antimicrobial, anticancer, or enzyme inhibition. For anti-inflammatory activity, 3D-QSAR models (using software like VLife MDS) correlate structural features (e.g., substituent electronegativity, steric bulk) with IC values. Analogous pyridine-4-carboxamide derivatives were tested in RAW264.7 macrophage models for COX-2 inhibition, with dose-response curves generated to calculate potency .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer : 3D-QSAR models built using alignment-dependent CoMFA/CoMSIA approaches identify pharmacophores. For example, anti-inflammatory derivatives of N-[2-(aryl)thiazolidin-3-yl]pyridine-4-carboxamide were analyzed by aligning molecules to a common scaffold and mapping electrostatic/hydrophobic fields. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like MEK1/2, as demonstrated for AS703026 (a pyridine-4-carboxamide MEK inhibitor). Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structural refinement?
- Methodological Answer : Disordered regions are modeled using PART commands in SHELXL, with occupancy factors adjusted iteratively. For example, in Co(NCS) complexes with pyridine-N-oxide ligands, solvent molecules (e.g., methanol) showed positional disorder resolved via difference Fourier maps and thermal parameter restraints. Hydrogen-bonding networks are validated using PLATON’s ADDSYM to ensure symmetry consistency .
Q. What strategies address discrepancies in biological activity data across different assay conditions?
- Methodological Answer : Normalize activity data using Z-score transformation to account for inter-assay variability. For instance, IC values from cell-based vs. enzyme assays may differ due to membrane permeability or off-target effects. Meta-analysis of dose-response curves (GraphPad Prism) with Hill slope adjustments clarifies potency trends. Redundancy in biological replicates (n ≥ 3) and orthogonal assays (e.g., SPR for binding affinity) validate findings .
Q. How does coordination chemistry influence the material applications of pyridine-4-carboxamide derivatives?
- Methodological Answer : Pyridine-4-carboxamide ligands form stable coordination polymers with transition metals (e.g., Co(II), Mn(II)), enabling applications in gas storage or catalysis. For example, Cd-P4CA (pyridine-4-carboxamide) MOFs exhibited H uptake up to 60 g L at cryogenic temperatures. Synthetic protocols involve solvothermal reactions (e.g., DMF/water at 120°C) with metal salts, followed by activation to remove solvent .
Data Contradiction Analysis
Q. How to reconcile divergent synthetic yields reported for similar pyridine-carboxamide derivatives?
- Methodological Answer : Yield variability often stems from reaction kinetics (e.g., moisture sensitivity of intermediates) or purification efficiency. For example, Pd-catalyzed couplings may yield 40–80% depending on ligand (XPhos vs. SPhos) and base (KCO vs. CsCO). Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry). LC-MS monitoring of intermediates clarifies reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
